molecular formula C19H24ClNO2 B2970992 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1185704-24-8

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2970992
CAS No.: 1185704-24-8
M. Wt: 333.86
InChI Key: YBJGESHLHWYPBE-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound It features a dihydroisoquinoline moiety linked to a propanol chain, which is further substituted with a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an arylamine reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinoline structure.

    Attachment of the Propanol Chain: The dihydroisoquinoline intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the propanol chain.

    Introduction of the p-Tolyloxy Group: The final step involves the etherification of the propanol intermediate with p-tolyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized at the alcohol group to form a ketone.

    Reduction: The dihydroisoquinoline ring can be reduced to form a tetrahydroisoquinoline derivative.

    Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(phenoxy)propan-2-ol hydrochloride
  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride

Uniqueness

Compared to similar compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride may exhibit unique pharmacological properties due to the presence of the p-tolyloxy group, which can influence its binding affinity and specificity towards biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-15-6-8-19(9-7-15)22-14-18(21)13-20-11-10-16-4-2-3-5-17(16)12-20;/h2-9,18,21H,10-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGESHLHWYPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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